オレンジG

説明

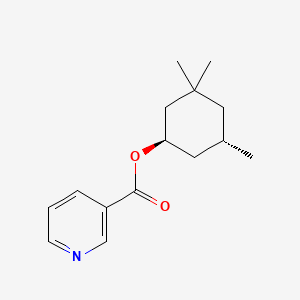

Orange G, also known as C.I. 16230, Acid Orange 10, or orange gelb, is a synthetic azo dye used in histology in many staining formulations . It usually comes as a disodium salt and appears as orange crystals or powder .

Molecular Structure Analysis

Orange G has a molecular weight of 452.37 and a molecular formula of C16H10N2Na2O7S2 . It is an azo dye, which means it contains the -N=N- azo group .Physical And Chemical Properties Analysis

Orange G is a red-orange powder with a molecular weight of 452.38 . It is soluble in water and has decreased solubility in alcohol . It is used as a tracking dye for nucleic acid gel electrophoresis .科学的研究の応用

生物染色

オレンジGは、生物染色委員会によって認定されており、さまざまな生物染色アプリケーションで使用されています . これは、さまざまな種類の結合組織を区別するために使用されるマロリーの結合組織染色成分です .

血液学

血液学では、this compoundは診断アッセイと製造に使用されています . さまざまな血液疾患の診断を支援するために、血液のさまざまな成分の可視化に役立ちます .

組織学

This compoundは、細胞や組織の顕微鏡的解剖学を研究する組織学にも使用されています . 組織の顕微鏡的構造を可視化および研究するために使用されるいくつかの染色方法の成分です .

工業染色

This compoundは、ウールオレンジ2Gとしても知られており、工業染色に使用されています . 紙、プラスチック、皮革、繊維業界で広く使用されています .

花粉染色

This compoundは、花粉染色のためのアレクサンダーテストの主要な成分です . このテストは、植物育種および研究において重要な、花粉の生存率を評価するために使用されます .

赤血球染色

This compoundは、しばしば他の黄色い染料と組み合わせて、トリクローム法で赤血球(赤血球)を染色するために使用されます . これは、顕微鏡下で赤血球の研究に役立ちます .

分解研究

This compoundは、その分解に焦点を当てた研究で使用されています . アゾ染料であるthis compoundは、生態系に有毒で有害な影響を与えており、this compoundの分解のために過硫酸塩(PMS)を活性化する、環境に優しく効率的なグリーン触媒を開発するための研究が行われています .

ケラチン染色

This compoundは、パパニコラウ染色でケラチンを染色するために使用されます . ケラチンは、人間の皮膚の最外層を構成する主要な構造材料であり、その染色により皮膚細胞の研究に役立ちます .

作用機序

Target of Action

Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye . It is primarily used in histology for various staining formulations . The primary targets of Orange G are biological tissues, specifically keratinized cells , erythrocytes , and DNA molecules during electrophoresis .

Mode of Action

Orange G interacts with its targets through a process called staining. In histology, it is used in the Papanicolaou stain to stain keratin . It is also a major component of the Alexander test for pollen staining . During electrophoresis, Orange G can be used as an electrophoretic color marker . It binds to the DNA molecules and allows scientists to monitor the process of agarose gel electrophoresis .

Biochemical Pathways

For instance, in the Papanicolaou stain, Orange G is used to stain keratin, a structural protein found in skin cells . This suggests that Orange G may interact with proteins and other biomolecules in cells, potentially affecting their structure and function.

Result of Action

The primary result of Orange G’s action is the staining of specific cells or molecules, allowing them to be visualized more easily. For example, in histological staining, Orange G can stain keratinized cells, making them stand out under the microscope . In electrophoresis, Orange G can bind to DNA molecules, allowing scientists to monitor the progress of the electrophoresis .

Action Environment

The action of Orange G can be influenced by various environmental factors. For instance, the staining action of Orange G is pH-dependent, with the dye showing brilliant orange in neutral and acidic pH or red in pH greater than 9 . Additionally, the effectiveness of Orange G in degrading organic pollutants in water treatment processes can be influenced by factors such as temperature, pH, and the presence of other chemicals .

生化学分析

Biochemical Properties

Orange G interacts with various biomolecules in the context of biochemical reactions. It is often used as an electrophoretic color marker to monitor the process of agarose gel electrophoresis . It runs approximately at the size of a 50 base pair (bp) DNA molecule, and polyacrylamide gel electrophoresis . This indicates that Orange G can interact with DNA molecules during these processes.

Cellular Effects

The effects of Orange G on cells are primarily observed in the context of staining procedures. For instance, it is used in the Papanicolaou stain to stain keratin . It is also a major component of the Alexander test for pollen staining . These staining procedures allow for the visualization of specific cellular structures and processes, indicating that Orange G can influence cell function by enabling the detection and study of these elements.

Molecular Mechanism

The molecular mechanism of Orange G primarily involves its interactions with biomolecules during staining procedures. As a dye, Orange G binds to specific molecules, such as keratin in the Papanicolaou stain , allowing these molecules to be visualized under a microscope. The exact nature of these binding interactions is dependent on the specific staining procedure and the molecules being stained.

Subcellular Localization

The subcellular localization of Orange G is also related to its use in staining procedures. For example, in the Papanicolaou stain, Orange G is used to stain keratin, a structural protein that is found in various parts of the cell, including the cytoplasm and the cell membrane . Thus, the subcellular localization of Orange G can vary depending on the molecules it is used to stain.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Orange G involves the condensation of 2-naphthol with N,N-dimethylaniline followed by diazotization and coupling with sulfanilic acid.", "Starting Materials": [ "2-naphthol", "N,N-dimethylaniline", "nitrosylsulfuric acid", "sulfanilic acid", "sodium hydroxide", "hydrochloric acid", "sodium nitrite" ], "Reaction": [ "2-naphthol is added to a mixture of N,N-dimethylaniline and nitrosylsulfuric acid, and the mixture is heated to 100-110°C for 4-5 hours to form the diazonium salt.", "The diazonium salt is then added to a solution of sulfanilic acid in hydrochloric acid, and the mixture is stirred for 30 minutes at room temperature to form the azo dye Orange G.", "The Orange G is then filtered, washed with water, and dried.", "To prepare the diazonium salt, sodium nitrite is added to the reaction mixture of 2-naphthol and N,N-dimethylaniline in hydrochloric acid at 0-5°C, and the mixture is stirred for 15-20 minutes.", "Sodium hydroxide is used to adjust the pH of the reaction mixture to 7-8 before adding the diazonium salt to the sulfanilic acid solution." ] } | |

CAS番号 |

1936-15-8 |

分子式 |

C16H12N2NaO7S2 |

分子量 |

431.4 g/mol |

IUPAC名 |

disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C16H12N2O7S2.Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;/h1-9,19H,(H,20,21,22)(H,23,24,25); |

InChIキー |

RPNUPWKGGIGYHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

正規SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

外観 |

Solid powder |

Color/Form |

YELLOWISH-RED CRYSTALS OR LEAFLETS |

melting_point |

572 to 707 °F (decomposes) (NTP, 1992) |

その他のCAS番号 |

1936-15-8 |

物理的記述 |

C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992) |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

50 to 100 mg/mL at 74.3° F (NTP, 1992) GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

C.I. Orange G; C.I. 16230; NSC 10450; NSC-10450; NSC10450; Egacid Orange GG; Amacid Crystal Orange; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)

![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)

![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B1668996.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B1668999.png)

![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)

![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1669007.png)